Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a 2-methylphenyl group attached to a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methylphenyl derivatives under specific conditions. One common method includes the use of di-tert-butyl dicarbonate and 3-aminopyrrolidine as starting materials . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-7-5-6-8-12(11)14-13(17)9-10-18(14)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3 |
InChI Key |
GNTSHPVIHRBXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(CCN2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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